REACTION_CXSMILES
|
OC(C)C[NH:4][C:5]1[CH:15]=[CH:14][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][CH:6]=1.O[CH:18](C)CN(CC(O)C)C1C=CC(C(OCC)=O)=CC=1>>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH:12]([CH3:13])[CH3:18])=[O:10])=[CH:14][CH:15]=1
|
Name
|
ethyl N-(2-hydroxypropyl)-p-aminobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CNC1=CC=C(C(=O)OCC)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CN(C1=CC=C(C(=O)OCC)C=C1)CC(C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C(=O)OC(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |